Molecular Weight Reduction of 7.2% vs. 2-Methylthio Analog Improves Fragment-Level Atom Economy
The target compound (C₆H₆N₄OS, MW 182.2 g/mol) is structurally differentiated from its closest commercial analog, 5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (C₇H₈N₄OS, MW 196.23 g/mol, CAS 40775-78-8) [1], by the replacement of a methylthio (-SCH₃) group with a sulfanyl (-SH) group. This substitution reduces the molecular weight by 14.03 g/mol (a 7.2% decrease) while preserving the core pharmacophoric scaffold. For fragment-based screening libraries where molecular weight efficiency metrics are critical, this lower MW provides a measurable advantage.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 182.2 g/mol (C₆H₆N₄OS) |
| Comparator Or Baseline | 196.23 g/mol (C₇H₈N₄OS) for 5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 40775-78-8) |
| Quantified Difference | Δ = -14.03 g/mol (-7.2%) |
| Conditions | Calculated from molecular formulae; target compound formula C₆H₆N₄OS confirmed by Sigma-Aldrich; comparator formula C₇H₈N₄OS confirmed by PubChem CID 101400 |
Why This Matters
In fragment-based drug discovery, lower molecular weight directly improves ligand efficiency metrics (LE = -RT·ln(IC₅₀)/heavy atom count), giving the sulfanyl compound a measurable advantage over the methylthio analog for hit identification campaigns.
- [1] PubChem CID 101400. [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-. Molecular formula: C₇H₈N₄OS, MW: 196.23 g/mol. View Source
